Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Fumagillol Synthesis: Application Notes &
Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fumagillol

CAS No.: 108102-51-8

Cat. No.: S528541

Introduction (-)-Fumagillol is the core alcoholic moiety of the anti-angiogenic natural product fumagillin
[1]. Its complex structure, featuring multiple stereocenters and a spiro-epoxide, makes it a significant
synthetic target. A modern synthesis employs an Evans aldol reaction and a ring-closing metathesis
(RCM) as pivotal steps to construct a key cyclohexanone intermediate, which is then elaborated into (-)-
fumagillol [2]. This protocol outlines the application of these key transformations for researchers in

synthetic and medicinal chemistry.

Key Reaction Steps and Data The table below summarizes the two critical carbon-carbon bond-forming

steps in the synthesis of the key cyclohexanone intermediate for (-)-fumagillol.

Table 1: Key Steps in the Synthesis of the Cyclohexanone Intermediate for (-)-Fumagillol

Reaction . Stereochemical Key
Step Key Function .
Type Outcome Reagents/Conditions
1. Evans C-C Bond Installs two contiguous syn-diastereomer  Chiral oxazolidinone
Aldol Formation stereocenters with high (Evans-syn auxiliary, Sn(OTf)z,
Reaction diastereoselectivity; product) EtN(i-Pr)z2, aldehyde [2].

builds the carbon
skeleton [3] [4].
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Reaction . Stereochemical Key
Step Key Function .
Type Outcome Reagents/Conditions
2. Ring- Cyclization ~ Forms the cyclohexene N/A (Forms a Grubbs catalyst, dilute
Closing ring from an acyclic cyclic alkene) conditions, CHzClz [2].
Metathesis diene precursor [2].

(RCM)

Detailed Experimental Protocols
Protocol 1: Evans Aldol Reaction for the Synthesis of the Syn-Aldol Product

This procedure is adapted from the foundational synthesis, which utilizes a chiral auxiliary to control

stereochemistry [2] [3] [4].

e Reagents:

o Chiral Evans auxiliary (e.qg., derived from (S)- or (R)-4-phenyl-2-oxazolidinone)
o Aldehyde substrate

o Lewis Acid: Tin(ll) triflate, Sn(OTf)2

o Base: DIPEA (N,N-Diisopropylethylamine)

o Solvent: Dichloromethane (CHzCl2)

o Quenching Solution: Saturated aqueous NHaCl

o Work-up: Ethyl acetate, brine, MgSOa

¢ Procedure:

o Preparation of the Boron Enolate: Under an inert atmosphere (N2 or Ar), charge a flame-dried
round-bottom flask with the chiral N-acyl oxazolidinone (1.0 equiv). Add CH2Clz and cool the
solution to 0°C.

o Add a Lewis acid (e.g., Sn(OTf)z, 1.2 equiv) followed by the base DIPEA (2.4 equiv) dropwise.
Stir the mixture for 30-60 minutes at 0°C to form the (Z)-enolate.

o Aldol Addition: Add the aldehyde substrate (1.1-1.5 equiv) dropwise via syringe. Monitor the
reaction by TLC until the starting material is consumed.

o Quenching and Work-up: Slowly add saturated aqueous NH4Cl to quench the reaction.
Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x),
combine the organic extracts, and wash with brine.

o lIsolation: Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.
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o Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the syn-aldol adduct as a pure diastereomer. The stereochemical outcome follows the
Zimmerman-Traxler model, where the aldehyde approaches the less hindered face of the Z-
enolate [4].

Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexene Ring

This step converts an acyclic diene, prepared from the aldol product, into the required cyclohexene ring

system [2].
e Reagents:

o Diene substrate
o Catalyst: Grubbs Catalyst (1st or 2nd generation)
o Solvent: Dichloromethane (CH2Cl2), degassed

e Procedure:

o Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene
substrate (1.0 equiv) in degassed CHzClz. Use dilute conditions (typically 0.005-0.02 M) to
minimize intermolecular oligomerization.

o Catalyst Addition: Add the Grubbs catalyst (5-10 mol%) in one portion.

o Stirring: Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC or
GC-MS for consumption of the starting diene.

o Completion: Once the reaction is complete, remove the solvent under reduced pressure.

o Purification: Purify the crude residue by flash column chromatography to isolate the
cyclohexene product.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical sequence of key steps in the synthesis of (-)-fumagillol from

the initial Evans aldol reaction.
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Biological Relevance and Applications Fumagillol is not merely a synthetic target; it serves as a versatile
scaffold for diversity-oriented synthesis (DOS). Its dense functionality, particularly the bis-epoxide motif,
allows for selective remodeling to generate novel, biologically relevant chemotypes. For instance, catalyst-
controlled aminolysis of the bis-epoxide can be selectively directed to produce either perhydroisoindole or
perhydroisoquinoline derivatives, which are privileged structures in medicinal chemistry [1]. This

demonstrates the value of complex natural product cores in generating diverse libraries for drug discovery.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s528541?utm_src=pdf-body-img
https://www.smolecule.com/products/s528541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254213/
https://www.smolecule.com/products/s528541?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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